molecular formula C7H2Br3NO4 B3332110 3,4,5-Tribromopyridine-2,6-dicarboxylic acid CAS No. 872268-64-9

3,4,5-Tribromopyridine-2,6-dicarboxylic acid

Cat. No.: B3332110
CAS No.: 872268-64-9
M. Wt: 403.81 g/mol
InChI Key: KJCXXNKDFJEFFS-UHFFFAOYSA-N
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Description

3,4,5-Tribromopyridine-2,6-dicarboxylic acid is a brominated derivative of pyridine, characterized by the presence of three bromine atoms at positions 3, 4, and 5 of the pyridine ring, and two carboxylic acid groups at positions 2 and 6. This compound has a molecular formula of C7H2Br3NO4 and a molecular weight of 403.81 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Tribromopyridine-2,6-dicarboxylic acid typically involves the bromination of pyridine-2,6-dicarboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Tribromopyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, reduced brominated compounds, and oxidized carboxylic acid derivatives .

Scientific Research Applications

3,4,5-Tribromopyridine-2,6-dicarboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5-Tribromopyridine-2,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and carboxylic acid groups contribute to its reactivity and ability to form complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Tribromopyridine-2,6-dicarboxylic acid is unique due to the presence of three bromine atoms, which impart distinct chemical properties and reactivity compared to other pyridine derivatives. Its specific substitution pattern and functional groups make it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

3,4,5-tribromopyridine-2,6-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br3NO4/c8-1-2(9)4(6(12)13)11-5(3(1)10)7(14)15/h(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCXXNKDFJEFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Br)C(=O)O)C(=O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704500
Record name 3,4,5-Tribromopyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872268-64-9
Record name 3,4,5-Tribromopyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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